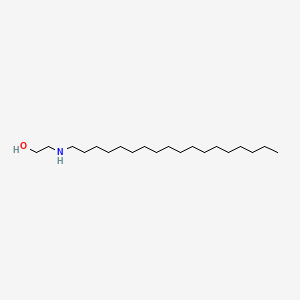

2-(Octadecylamino)ethanol

Description

Contextualization within Chemical Science and Engineering

In the fields of chemical science and engineering, 2-(Octadecylamino)ethanol is recognized for its dual chemical personality. The long, saturated octadecyl tail is nonpolar and hydrophobic, while the amino alcohol head is polar and hydrophilic. This molecular arrangement is the defining characteristic of nonionic or cationic surfactants (depending on the pH), making it a valuable compound in the study of surface chemistry and interfacial phenomena.

Its structural features are relevant to several areas:

Material Science : As a surface-active agent, it has potential applications in the formulation of coatings, lubricants, and functional fluids.

Organic Synthesis : The presence of both a secondary amine and a primary alcohol group provides two reactive sites for further chemical modifications, allowing it to serve as a building block for more complex molecules. alfa-chemistry.comfishersci.com

Industrial Chemistry : Long-chain amino alcohols are utilized as corrosion inhibitors, pH neutralizers in water treatment, and as emulsifying agents in various formulations. atamanchemicals.com

Evolution of Research Trajectories for Long-Chain Amino Alcohols

Research into long-chain amino alcohols, a class to which this compound belongs, has evolved significantly. Initially, interest was primarily focused on their surfactant properties for applications in detergents and emulsifiers. Over time, the scope of research has broadened considerably.

Modern research trajectories include:

Pharmaceuticals and Drug Delivery : The amphiphilic nature of these compounds is explored for creating micelles and liposomes, which can encapsulate hydrophobic drugs to improve their solubility and bioavailability. smolecule.commdpi.com

Asymmetric Catalysis : Chiral amino alcohols are crucial as ligands and auxiliaries in stereoselective synthesis, a vital area of modern organic chemistry. alfa-chemistry.comwestlake.edu.cndiva-portal.org While this compound itself is not chiral, its derivatives can be, and the fundamental reactivity is part of this broader field of study.

Biotechnology : Engineered enzymes, such as amine dehydrogenases, are being developed for the efficient and stereoselective synthesis of chiral amino alcohols, highlighting the demand for these structures in bioactive molecule production. nih.gov

CO2 Capture : Amines and amino alcohols are extensively studied for their ability to capture carbon dioxide. Compounds like 2-(2-aminoethylamino)ethanol have shown superior performance in this application, driving research into the fundamental chemistry of the amino alcohol functional group's interaction with CO2. rsc.orgresearchgate.net

This evolution reflects a shift from traditional industrial applications to more specialized, high-value uses in technology and medicine.

Fundamental Structural Attributes and their Research Implications

The structure of this compound is directly linked to its chemical properties and research applications. The molecule can be deconstructed into two primary functional components: the octadecyl group and the ethanolamine (B43304) group.

The Octadecyl Group (C18H37-) : This long aliphatic chain is responsible for the molecule's low water solubility and its affinity for nonpolar environments. Its presence is key to the molecule's ability to self-assemble in solutions, forming micelles or adsorbing at interfaces, thereby reducing surface tension.

The Ethanolamine Group (-NH(CH2CH2OH)) : This headgroup contains a secondary amine and a primary alcohol. The nitrogen and oxygen atoms are capable of hydrogen bonding, which confers hydrophilicity. The amine group is basic and can be protonated to form a cationic headgroup, making the molecule's surfactant properties pH-dependent. The hydroxyl and amino groups also serve as points for chemical reactions, allowing the molecule to be used as an intermediate in organic synthesis. alfa-chemistry.com

The combination of these two distinct parts within one molecule results in its amphiphilic character, which is the primary driver for its investigation as a surfactant, emulsifier, and functional organic building block.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, based on available data.

| Property | Value | Source |

| Molecular Formula | C20H43NO | nih.govepa.gov |

| Molecular Weight | 313.57 g/mol | nih.govepa.gov |

| Monoisotopic Mass | 313.334465 g/mol | nih.govepa.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 31314-15-5 | nih.gov |

Properties

IUPAC Name |

2-(octadecylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h21-22H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCMLNDQGHTAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185246 | |

| Record name | 2-(Octadecylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31314-15-5 | |

| Record name | 2-(Octadecylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31314-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octadecylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octadecylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(OCTADECYLAMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4Y81VYC61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Octadecylamino Ethanol

Established Synthetic Pathways

The synthesis of 2-(Octadecylamino)ethanol has traditionally relied on well-established organic chemistry reactions, primarily centered around the formation of the carbon-nitrogen bond.

Amine Alkylation Routes

Amine alkylation stands as a primary method for synthesizing this compound. This approach involves the reaction of an amine with an alkylating agent. Two principal pathways are considered:

Reaction of Octadecylamine (B50001) with a 2-Hydroxyethylating Agent: The most direct route involves the nucleophilic attack of octadecylamine on a molecule that can introduce a 2-hydroxyethyl group. A common and effective alkylating agent for this purpose is 2-chloroethanol. In this SN2 reaction, the nitrogen atom of the primary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the C-N bond. Another potential reactant is ethylene (B1197577) oxide, where the nucleophilic amine attacks one of the carbons in the strained epoxide ring, leading to ring-opening and the formation of the desired amino alcohol. ontosight.ai

Reaction of Ethanolamine (B43304) with an Octadecyl Halide: Alternatively, ethanolamine can serve as the nitrogen-containing nucleophile, reacting with an octadecyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane.

A significant challenge in amine alkylation is the potential for over-alkylation. thieme-connect.dewikipedia.org The product, this compound, is a secondary amine and can be more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. thieme-connect.dewikipedia.org This results in a mixture of products, reducing the yield of the desired compound. wikipedia.org Therefore, careful control of reaction conditions is crucial for selective mono-N-alkylation. thieme-connect.de

Optimization of Reaction Conditions and Reagents

To maximize the yield and selectivity of mono-N-alkylation for producing compounds like this compound, the optimization of reaction parameters is essential. Research on the synthesis of analogous 2-(arylamino)ethanols provides a model for this optimization. thieme-connect.de Key variables include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Mild inorganic bases are often employed to neutralize the acid generated during the reaction (e.g., HCl from 2-chloroethanol) and to promote the reaction. The choice of base can significantly impact both selectivity and conversion rates. For instance, in related syntheses, sodium carbonate (Na₂CO₃) has been shown to be highly effective. thieme-connect.de The reaction is typically performed in a polar protic solvent, such as methanol (B129727), which facilitates the dissolution of the reactants and the progress of the SN2 reaction. thieme-connect.de

Controlling the stoichiometry, often by using an excess of the amine or carefully controlling the amount of the alkylating agent, is another strategy to disfavor over-alkylation. Conducting the reaction at room temperature can also enhance selectivity for the mono-alkylated product. thieme-connect.de

Table 1: Optimization of Reaction Conditions for Selective Mono-N-Alkylation of Amines with 2-Chloroethanol (Model System) Based on findings from a study on arylamine alkylation, applicable to octadecylamine.

| Entry | Base (equiv.) | Solvent | Temperature | Conversion (%) | Selectivity (Mono-/Di-alkylation) | Isolated Yield (Mono-alkylated) (%) |

| 1 | K₂CO₃ (1) | Methanol | Room Temp. | High | Good | ~70-80% |

| 2 | Na₂CO₃ (3) | Methanol | Room Temp. | 91 | 84:16 | 76 |

| 3 | NaHCO₃ (3) | Methanol | Room Temp. | Lower | Lower | <76 |

| 4 | KHCO₃ (3) | Methanol | Room Temp. | Lower | Lower | <76 |

This table is generated based on data for a model system and illustrates general principles of optimization. thieme-connect.de

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste while improving efficiency and safety.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com Compared to conventional heating with a hotplate, microwave irradiation provides rapid and uniform internal heating of the reaction mixture by direct coupling of microwave energy with the polar molecules present. anton-paar.commdpi.com This can lead to dramatic reductions in reaction times—from hours to minutes—and often results in higher product yields and purity. mdpi.comasianpubs.org

For the synthesis of this compound, a microwave-assisted protocol would involve mixing octadecylamine and a suitable alkylating agent (like 2-chloroethanol) in a sealed, microwave-transparent vessel and irradiating the mixture. anton-paar.com This method offers more precise temperature control and can often be performed under milder conditions than conventional methods. mdpi.com The efficiency of microwave-assisted synthesis has been demonstrated in a wide variety of reactions, including the synthesis of N-heterocycles and other complex organic molecules, suggesting its applicability to the straightforward alkylation required to produce this compound. mdpi.comasianpubs.orgat.ua

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Model Heterocyclic Synthesis)

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 2.5 - 6 hours | 65 - 82 |

| Microwave Irradiation | 1.5 - 4 minutes | 80 - 95 |

This table, based on data for benzimidazole (B57391) synthesis, illustrates the typical advantages of microwave heating in reducing reaction times and improving yields. asianpubs.org

Catalyst Development for Enhanced Efficiency

A greener alternative to using alkyl halides involves the N-alkylation of amines with alcohols, a process often referred to as a "hydrogen-borrowing" or "hydrogen-transfer" reaction. thieme-connect.deacs.org This method is highly atom-economical, producing water as the only byproduct. However, it requires a catalyst to activate the alcohol's hydroxyl group, which is typically a poor leaving group. wikipedia.org

Transition-metal complexes, particularly those involving ruthenium (Ru) and iridium (Ir), have proven to be highly effective catalysts for this transformation. acs.orgnih.gov Catalysts featuring N-heterocyclic carbene (NHC) ligands have shown exceptional performance, facilitating the N-alkylation of various amines with alcohols in high yields. acs.org The catalytic cycle generally involves the oxidation of the alcohol to an aldehyde by the metal complex, followed by the formation of an imine with the amine, and finally, the reduction of the imine by the metal hydride species to yield the alkylated amine and regenerate the catalyst.

The development of such catalysts is a key area of research for making the synthesis of compounds like this compound more sustainable and efficient. rsc.orgnih.gov Biocatalysis, using enzymes to perform chemical transformations, also represents an increasingly important frontier for green oxidative and synthetic processes. mdpi.com

Table 3: Performance of Transition-Metal Catalysts in N-Alkylation of Aniline (B41778) with Benzyl (B1604629) Alcohol (Model Reaction)

| Catalyst | Metal | Ligand Type | Yield (%) |

| 2b | Iridium (III) | Nitrile-Substituted NHC | High (Specific yield data varies with substrate) |

| 3b | Ruthenium (II) | Nitrile-Substituted NHC | Moderate (Lower than corresponding Ir catalyst) |

This table is based on data for the N-alkylation of aniline with benzyl alcohol, demonstrating the high efficiency of NHC-Iridium complexes. acs.org

Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by its two functional groups: a secondary amine (-NH-) and a primary alcohol (-OH). Both sites are available for a variety of chemical transformations and derivatization reactions. Derivatization is often performed to modify the molecule's properties or to make it more suitable for analysis, for example, by gas chromatography (GC), by increasing its volatility and thermal stability. sigmaaldrich.com

Reactions of the Amine Group: The secondary amine is nucleophilic and can undergo further alkylation to form a tertiary amine or, subsequently, a quaternary ammonium salt in a Menshutkin reaction. wikipedia.org It can also be acylated by reacting with acyl chlorides or acid anhydrides to form amides.

Reactions of the Alcohol Group: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. It can undergo esterification by reacting with carboxylic acids (Fischer esterification) or their more reactive derivatives (acyl chlorides, anhydrides) to form esters. The hydroxyl group can also be converted into an ether through Williamson ether synthesis.

Derivatization for Analysis: For analytical purposes, both functional groups can be derivatized. A common technique is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on both the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process reduces the polarity of the molecule and increases its volatility, making it more amenable to GC analysis. libretexts.org

The ease of derivatization of these functional groups generally follows the order: alcohol > amine. sigmaaldrich.com Therefore, reaction conditions can sometimes be tuned to selectively derivatize one group over the other.

Oxidation and Reduction Pathways

The presence of a primary alcohol and a secondary amine allows for specific oxidation reactions, while reduction reactions are less common as the functional groups are already in a reduced state.

Oxidation:

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions used. saskoer.ca

Partial Oxidation to Aldehyde: The use of milder oxidizing agents under anhydrous conditions can selectively oxidize the primary alcohol to an aldehyde, yielding 2-(octadecylamino)acetaldehyde . A common reagent for this transformation is Pyridinium Chlorochromate (PCC). saskoer.ca The reaction must be performed in a water-free solvent to prevent further oxidation to the carboxylic acid. saskoer.ca

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as chromium trioxide (CrO₃) in the presence of aqueous sulfuric acid (Jones oxidation), will oxidize the primary alcohol completely to a carboxylic acid. saskoer.ca This reaction proceeds through an aldehyde intermediate, which is subsequently oxidized. The final product is 2-(octadecylamino)acetic acid .

The secondary amine can also undergo oxidation, though the reactions can be more complex and lead to a mixture of products. Oxidative degradation of similar amino alcohols can be influenced by factors like oxygen concentration and temperature, leading to a variety of degradation products. ntnu.no

Reduction:

The functional groups within this compound are generally resistant to reduction under standard conditions. Catalytic hydrogenation or treatment with common reducing agents like sodium borohydride (B1222165) would not typically alter the alcohol or amine groups. Harsh reduction conditions, for instance using a strong reducing agent like lithium aluminum hydride at high temperatures, could potentially lead to the cleavage of the C-N or C-O bonds, resulting in simpler amines and alcohols.

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent/Conditions | Major Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-(Octadecylamino)acetaldehyde | Aldehyde |

| This compound | CrO₃ / H₂SO₄, H₂O (Jones Reagent) | 2-(Octadecylamino)acetic acid | Carboxylic Acid |

Nucleophilic and Electrophilic Substitution Reactions

The alcohol and amine groups are key centers for substitution reactions, acting as nucleophiles or being converted into leaving groups to react with nucleophiles.

Nucleophilic Substitution Reactions:

The hydroxyl (-OH) group of this compound is a poor leaving group. For it to be replaced by a nucleophile, it must first be converted into a better leaving group.

Activation via Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (H₂O), which can be displaced by a nucleophile, such as the bromide ion, in an Sₙ2 reaction to form 1-bromo-2-(octadecylamino)ethane . scielo.br

Conversion to Sulfonate Esters: A more versatile method is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a weak base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Reaction with Thionyl Chloride: The alcohol can be converted to the corresponding chloride, 1-chloro-2-(octadecylamino)ethane , by reaction with thionyl chloride (SOCl₂). cdnsciencepub.com The mechanism for this reaction with β-amino alcohols can be complex, potentially involving the formation of a quaternary nitrogen species. cdnsciencepub.com

The secondary amine itself is a potent nucleophile and can react with alkyl halides in N-alkylation reactions to form tertiary amines. rsc.org

Reactions with Electrophiles:

The lone pairs of electrons on the nitrogen and oxygen atoms make this compound inherently nucleophilic. It readily reacts with a variety of electrophiles.

Acylation: The amine and alcohol groups can be acylated by reaction with electrophiles like acid chlorides or anhydrides. saskoer.ca The amine is generally more nucleophilic than the alcohol and will typically react first. For example, reaction with acetyl chloride would yield N-(2-hydroxyethyl)-N-octadecylacetamide . If sufficient electrophile is used, both the amine and alcohol groups can be acylated.

Table 2: Nucleophilic Substitution Pathways for this compound

| Activating Reagent | Nucleophile | Product |

|---|---|---|

| HBr (strong acid) | Br⁻ | 1-Bromo-2-(octadecylamino)ethane |

| p-Toluenesulfonyl chloride | CN⁻ (cyanide) | 3-(Octadecylamino)propanenitrile |

| Thionyl chloride (SOCl₂) | Cl⁻ | 1-Chloro-2-(octadecylamino)ethane |

Synthesis of Functionalized Analogs and Derivatives

The reactivity of the amine and alcohol functional groups provides straightforward pathways for the synthesis of a diverse range of functionalized analogs and derivatives. These reactions are crucial for tuning the molecule's properties, such as its surfactant capabilities or biological activity. ontosight.ai

Esterification: The primary alcohol group can be esterified by reacting this compound with a carboxylic acid or, more efficiently, an acid chloride or anhydride. This reaction is often catalyzed by an acid. This creates an ester linkage, significantly altering the polarity and chemical nature of the hydrophilic head group.

N-Alkylation: The secondary amine can be further alkylated. A common method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol is used as an alkylating agent in the presence of a transition metal catalyst. rsc.org This environmentally benign process generates water as the only byproduct. rsc.org

Ethoxylation: The addition of ethylene oxide units to the amine and/or alcohol groups is a common industrial process to produce non-ionic surfactants. The reaction results in the formation of polyoxyethylene chains, and the length of these chains can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting molecule.

Reaction with Amines and Other Nucleophiles: Derivatives can be synthesized through the reaction of activated this compound (e.g., the chloro-derivative) with various nucleophiles, including other amines. nih.gov This allows for the construction of more complex head groups with multiple nitrogen atoms or other functional moieties. For example, the synthesis of the amine fluoride (B91410) compound Olaflur involves the N-alkylation of this compound with a bis(2-hydroxyethyl)aminopropyl group.

Table 3: Synthesis of Functionalized Derivatives from this compound

| Reactant(s) | Reaction Type | Derivative Class | Example Product Name |

|---|---|---|---|

| Stearic Acid | Esterification | Amino-ester | 2-(Octadecylamino)ethyl stearate |

| Ethylene Oxide | Ethoxylation | Polyethoxylated amine | 2-[2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol |

| 3-(Bis(2-hydroxyethyl)amino)propyl chloride | N-Alkylation | Tertiary Amine | 2-[{3-[Bis(2-hydroxyethyl)amino]propyl}(octadecyl)amino]ethanol |

| Thionyl chloride, then a primary amine (R-NH₂) | Nucleophilic Substitution | Diamine derivative | N¹-Octadecyl-N²-alkylethane-1,2-diamine |

Advanced Analytical Characterization and Detection of 2 Octadecylamino Ethanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(Octadecylamino)ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of the octadecyl chain, the ethanolamine (B43304) moiety, and the secondary amine linkage.

In ¹H NMR, the protons of the long alkyl chain typically appear as a complex multiplet in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the ethanolamine group will exhibit characteristic chemical shifts in the downfield region due to the deshielding effects of these heteroatoms.

¹³C NMR provides complementary information, with distinct signals for the carbons of the octadecyl chain and the two carbons of the ethanolamine group. The chemical shifts of the carbons bonded to the nitrogen and oxygen atoms are particularly informative for confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (terminal methyl) | ~0.88 |

| (CH₂)₁₅ (methylene chain) | ~1.25 |

| CH₂-N (on octadecyl chain) | ~2.6-2.8 |

| N-CH₂ (on ethanol (B145695) group) | ~2.7-2.9 |

| CH₂-OH (on ethanol group) | ~3.6-3.8 |

| OH | Variable |

| NH | Variable |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (terminal methyl) | ~14 |

| (CH₂)₁₅ (methylene chain) | ~22-32 |

| CH₂-N (on octadecyl chain) | ~50 |

| N-CH₂ (on ethanol group) | ~52 |

| CH₂-OH (on ethanol group) | ~60 |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational bands include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ is characteristic of the secondary amine.

C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ range arise from the stretching vibrations of the C-H bonds in the long alkyl chain.

C-O stretch: An absorption band in the 1050-1150 cm⁻¹ region corresponds to the stretching of the C-O single bond.

N-H bend: A band in the 1550-1650 cm⁻¹ region can be attributed to the bending vibration of the N-H bond.

The presence and position of these bands provide confirmatory evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, providing a unique "molecular fingerprint." The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule. nih.gov

When subjected to ionization in the mass spectrometer, this compound will produce a molecular ion ([M]⁺) peak corresponding to its molecular weight. For this compound (C₂₀H₄₃NO), the calculated monoisotopic mass is approximately 313.3345 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for long-chain amines include cleavage of the C-C bonds along the alkyl chain and cleavage of the bonds adjacent to the nitrogen atom. Analysis of these fragment ions helps to piece together the structure of the original molecule. In some cases, tandem mass spectrometry (MS/MS) is used to further fragment specific ions, yielding even more detailed structural insights. mdpi.commdpi.com

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogen on the hydroxyl and amine groups into trimethylsilyl (B98337) ethers.

The derivatized compound is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection and quantification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities present. jsbms.jp

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. mdpi.com A key advantage of HPLC is that it can be performed at room temperature, avoiding potential degradation of the analyte.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. researchgate.netuchile.cl In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the long octadecyl chain of the analyte and the stationary phase.

The composition of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve the desired separation. oiv.int Detection can be accomplished using various detectors, including a UV detector if the compound has a chromophore, or more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS or LC-MS/MS), which has proven to be a powerful tool for the analysis of such compounds in complex matrices. mdpi.commdpi.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Acetonitrile |

Hyphenated Analytical Techniques for Trace Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity essential for trace analysis. The coupling of a separation technique like chromatography with a detection method such as mass spectrometry provides a powerful tool for analyzing complex mixtures.

GC-Orbitrap Mass Spectrometry

Gas Chromatography (GC) coupled with Orbitrap Mass Spectrometry (MS) is a high-resolution, accurate-mass (HRAM) analytical technique well-suited for the identification and quantification of volatile and semi-volatile compounds. sepscience.com While direct analysis of this compound by GC may require derivatization to increase its volatility, the Orbitrap mass analyzer offers significant advantages for its detection.

The Q Exactive™ GC Orbitrap™ GC-MS/MS hybrid system, for instance, provides full-scan HRAM data, which allows for the confident identification of unknown or unexpected compounds in complex matrices, such as those found in food packaging extracts. sepscience.comthermofisher.com The high resolving power, which can exceed 60,000 FWHM, enables the separation of target analyte ions from matrix interferences with the same nominal mass, a common challenge in trace analysis. nih.govgcms.cz Furthermore, the sub-ppm mass accuracy is critical for determining the elemental composition of detected ions, greatly increasing the confidence in compound identification. thermofisher.com

In a hypothetical analysis of a derivatized this compound sample, the GC would first separate the analyte from other components. Upon entering the Orbitrap mass spectrometer, the compound would be ionized, typically by electron ionization (EI), and the resulting ions would be measured with high mass accuracy. This allows for the generation of an elemental formula and comparison against spectral libraries for definitive identification. The system's sensitivity can reach femtogram levels, making it a powerful solution for comprehensive chemical characterization at trace concentrations. nih.gov

Table 1: Illustrative GC-Orbitrap MS Parameters for Analysis of Derivatized this compound

| Parameter | Setting | Purpose |

| GC System | TRACE 1310 GC | Chromatographic separation |

| Column | TraceGOLD TG-5SilMS | Separation of semi-volatile compounds |

| Injector | Splitless Mode | Maximizes transfer of analyte to the column for trace analysis |

| MS System | Q Exactive GC Orbitrap MS | High-resolution, accurate-mass detection |

| Ionization Mode | Electron Ionization (EI) | Creates characteristic fragmentation patterns for identification |

| Mass Resolution | 60,000 FWHM | Separates analyte ions from matrix interferences |

| Mass Accuracy | < 1 ppm | Enables confident elemental composition determination |

| Scan Mode | Full Scan | Allows for untargeted analysis and retrospective data review |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for the quantification of non-volatile and thermally labile compounds like this compound in complex matrices. wikipedia.org This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole or other tandem mass spectrometers. wikipedia.orgnih.gov

Research has demonstrated the successful application of LC-MS/MS for the analysis of this compound that has migrated from plastic food packaging into food simulants. researchgate.net In such studies, the compound is first separated from other extractables on an LC column. It then enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it becomes protonated. In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations. sciex.com

A study on the migration of substances from plastic packaging into foods identified this compound using LC-MS/MS. researchgate.net The method validation included parameters that ensured the reliability of the detection and quantification of this specific analyte.

Table 2: Research Findings for LC-MS/MS Detection of this compound

| Parameter | Finding | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Analyte | This compound | researchgate.net |

| Matrix | Ethanol extract of plastic packaging | researchgate.net |

| Observed Event | Chromatographic peak corresponding to the transition for this compound | researchgate.net |

| Context | Analysis of dihydroxy alkylamines and their impurities migrating from food packaging | researchgate.net |

Surface-Sensitive Analytical Methodologies

Understanding the surface chemistry of materials is critical in fields ranging from materials science to microelectronics. Surface-sensitive techniques provide information about the elemental composition and chemical state of the outermost few nanometers of a sample. wikipedia.orgwisc.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful, non-destructive technique for analyzing the surface composition and chemical bonding states of elements on a solid surface. wikipedia.orgmicro.org.au The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. ipfdd.de The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment (oxidation state), providing detailed chemical information about the top 5-10 nm of the surface. wikipedia.org

While direct XPS studies on this compound are not widely published, analysis of related compounds provides insight into its expected behavior. For instance, XPS has been used to study surfaces treated with Octadecylamine (B50001) (ODA) and Ethanolamine (ETA). researchgate.net In such an analysis, the presence of this compound on a substrate would be confirmed by the detection of specific core-level signals. The high-resolution spectra of Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s) would be of particular interest. The N 1s signal would confirm the presence of the amine group, while the O 1s signal would correspond to the hydroxyl group. Furthermore, shifts in the binding energies of these elements can reveal information about their interaction with the substrate surface. researchgate.net For example, the detection of a nitrogen N 1s peak would suggest the attachment of the amine to the surface. researchgate.net

Table 3: Expected XPS Data for Surface Analysis of this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | ~285-288 | Presence of C-C/C-H bonds from the octadecyl chain and C-N, C-O bonds. wikipedia.org |

| Nitrogen | N 1s | ~399-401 | Confirmation of the amino group and its chemical state (e.g., free amine vs. protonated). researchgate.net |

| Oxygen | O 1s | ~532-534 | Confirmation of the hydroxyl group and potential surface oxides or adsorbed water. researchgate.net |

Applications and Functional Roles in Materials Science and Chemical Systems

Contributions to Polymer and Surface Chemistry Research

In the realm of polymer science, 2-(Octadecylamino)ethanol is recognized for its ability to alter material properties at the surface and in the bulk, primarily due to its surfactant-like characteristics.

Plastics and other polymeric materials are typically electrical insulators, which makes them prone to the accumulation of static electricity on their surfaces. specialchem.com This can lead to problems such as dust attraction, electrostatic discharge, and handling issues. specialchem.com this compound can function as an internal antistatic agent, particularly in polyolefins like polyethylene (B3416737) and polypropylene. nih.govsemanticscholar.orgmdpi.com

The mechanism of action for non-ionic antistatic agents like this compound involves its migration to the polymer surface. nih.govspecialchem.com Once at the surface, the long, hydrophobic octadecyl chain anchors the molecule within the non-polar polymer matrix, while the polar ethanolamine (B43304) head group is oriented towards the air. specialchem.com This hydrophilic head, with its hydroxyl and amine functionalities, attracts atmospheric moisture. The absorbed water forms a microscopic, conductive layer on the polymer surface, which effectively dissipates static charges. specialchem.com Research has identified this compound, along with its parent compound octadecylamine (B50001), as a component in plastic packaging materials where it contributes to antistatic properties. nih.govresearchgate.netdntb.gov.ua Ethoxylated amines are considered particularly suitable for polyolefins because their migration to the surface is slower compared to other agents like glycerol (B35011) monostearate. nih.gov

Rheology modifiers are additives crucial for controlling the flow characteristics of liquid formulations, such as paints, coatings, and polymer melts. specialchem.comresearchgate.netcrodaagriculture.com These additives can prevent pigment settling, control sagging, and ensure ease of application. basf.com The amphiphilic structure of this compound and its derivatives, like octadecylamine, allows them to influence the viscosity of various systems.

The ability of this compound to adsorb at interfaces is fundamental to many of its applications. The process involves the molecule positioning itself between two phases, such as a solid-liquid or air-liquid interface, to reduce the interfacial energy. The long alkyl chain provides strong van der Waals interactions, while the polar head group interacts with polar surfaces or solvents.

Studies on the closely related octadecylamine have provided significant insight into this phenomenon. Research using atomic force microscopy (AFM) has detailed the evolution of octadecylamine films on mica surfaces, showing a multi-stage adsorption process that begins with a thin monolayer and progresses to a thick, crystalline film of up to 25 nm. bioforcenano.comresearchgate.net The stability of monolayers at the air/water interface can also be enhanced by the presence of long-chain alcohols, which improve molecular packing and attractive interactions. nih.gov Furthermore, modifying surfaces with these molecules can alter their properties; for example, functionalizing montmorillonite (B579905) nanoclay with octadecylamine has been shown to create an effective adsorbent for removing dyes from aqueous solutions. nih.gov The adsorption process was found to be spontaneous and endothermic, creating a modified surface with a specific area of 5.72 m²/g. nih.gov

Integration within Nanomaterials Science and Technology

The unique properties of this compound and its derivatives are highly valuable in the synthesis and functionalization of nanomaterials, where precise control over surface chemistry is paramount.

In the synthesis of nanoparticles (NPs), ligands are crucial molecules that control the growth, determine the final size and shape, and provide colloidal stability to prevent aggregation. acs.orgresearchgate.net The choice of ligand is of utmost importance for the function of the nanoparticles. acs.orgresearchgate.net Long-chain amines like octadecylamine (ODA) are widely used as stabilizing ligands or capping agents in the synthesis of various nanoparticles, including quantum dots (QDs) and metal nanoparticles. chalcogen.rocd-bioparticles.comresearchgate.net

ODA acts as a stabilizing agent during NP synthesis, forming a protective layer on the surface that prevents unwanted reactions and controls growth. researchgate.net For example, ODA is a common ligand for commercially available Cadmium Selenide (CdSe) and Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) core/shell quantum dots, ensuring their stability in organic solvents like toluene (B28343). cd-bioparticles.comaip.org The ODA ligand shell can be subsequently exchanged for other functional molecules, a process known as ligand exchange, to transfer the nanoparticles into aqueous solutions for biological applications. nsf.govcmu.edu The hydroxyl group in this compound offers an additional site for hydrogen bonding or further functionalization, potentially enhancing solubility and stability in more polar environments compared to ODA.

Carbon nanostructures, such as carbon nanotubes (CNTs) and graphene, possess extraordinary mechanical and electrical properties, but their application is often limited by their poor solubility and weak interfacial interaction with polymer matrices. mdpi.commums.ac.ir Functionalization, the process of attaching molecules to the surface of these nanostructures, is a key strategy to overcome these limitations. mums.ac.irrsc.org

Octadecylamine (ODA) has been successfully used to functionalize both CNTs and graphene oxide (GO). rsc.orgacs.org The long alkyl chain of ODA improves the dispersion of these nanomaterials in non-polar polymer matrices and organic solvents. tue.nluctm.edu For instance, research has shown that functionalizing multi-wall carbon nanotubes (MWCNTs) with ODA improves their dispersion in ultra-high molecular weight polyethylene (UHMWPE), leading to significant enhancements in the composite's mechanical and conductive properties. researchgate.net Similarly, ODA-grafted graphene oxide has been used to improve the dispersion of CNTs in ethylene (B1197577) vinyl acetate (B1210297) (EVA) composites, resulting in simultaneous increases in tensile strength, Young's modulus, and elongation at break. mdpi.comresearchgate.net In one study, CNTs functionalized with octadecylamine were used as an additive to increase the heating value and octane (B31449) number of ethanol (B145695). researchgate.net The amine group of ODA can react with carboxylic acid groups on oxidized CNTs or GO, forming a stable covalent bond, while the octadecyl chain enhances compatibility with the surrounding matrix. acs.orguctm.edu The presence of a hydroxyl group in this compound provides an additional reactive site for grafting or interaction, offering further possibilities for tailoring the surface chemistry of carbon nanocomposites.

Film-Forming Characteristics and Corrosion Inhibition Research

The utility of this compound in materials science is significantly linked to its capacity to form protective films on metal surfaces, thereby inhibiting corrosion. This property is of particular interest in industrial applications, especially those involving high-temperature and high-pressure environments where corrosion poses a substantial threat to the integrity and longevity of equipment. Research in this area has focused on understanding the mechanisms of film formation and evaluating the performance of these films under various conditions.

Elucidation of Protective Film Formation Mechanisms

The primary mechanism by which this compound and similar long-chain filming amines inhibit corrosion is through the formation of a thin, non-wettable, hydrophobic film on metal surfaces. vtt.fi This film acts as a physical barrier, isolating the metal from corrosive agents present in the environment, such as water, oxygen, and carbon dioxide. vtt.fiantinternational.com

The formation of this protective layer is a complex process influenced by several factors. The molecule of this compound possesses a polar head group (the amino-ethanol group) and a long, non-polar hydrocarbon tail (the octadecyl group). The polar head has a high affinity for metal surfaces and their oxides, facilitating the adsorption of the molecule onto the substrate. antinternational.com This adsorption can be influenced by the state of the metal surface, with better adsorption often observed on active (corroding) surfaces compared to passive ones. vtt.fi

Once adsorbed, the long, hydrophobic octadecyl chains orient themselves away from the metal surface, creating a dense, water-repellent layer. vtt.fi This orientation is crucial for the effectiveness of the protective film. Studies on similar filming amines suggest that the carbon chains can arrange themselves mostly horizontally or on the metal surface, contributing to a more cohesive and stable protective layer compared to that formed by mono-amines. vtt.fi The resulting hydrophobic surface effectively prevents water from coming into contact with the metal, a key step in many corrosion processes. vtt.fi

The mechanism of film formation is still a subject of ongoing research, with some debate surrounding the precise nature of the interaction between the amine and the metal surface. While the concept of the positively charged hydrophilic "tail" (a misnomer, as the amino group is the head) being attracted to a negatively charged metal surface is a common explanation, it does not fully account for variations in film composition and adhesive properties at different temperatures. vtt.fi Research using advanced surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and electrochemical impedance spectroscopy (EIS) continues to provide deeper insights into the chemical adsorption processes and the structure of the resulting protective films. vtt.firesearchgate.net For instance, studies on octadecylamine (ODA), a closely related compound, have shown that the film formed on steel surfaces is composed of a compound of iron oxide and ODA, with the film-forming mechanism being chemical adsorption between the nitrogen atom in the amine and the iron on the surface. researchgate.net

Interactions Within Biological Mimicry Systems and in Vitro Models Non Clinical Research

Investigation of Molecular Interactions with Biological Components

As an amphiphile, 2-(Octadecylamino)ethanol is predisposed to interact with the primary components of biological systems, namely lipid membranes and proteins. In vitro studies using model systems are crucial for elucidating the fundamental nature of these interactions.

While direct studies exclusively focused on this compound are not extensively detailed in public literature, its structural characteristics as a long-chain alcohol allow for well-supported inferences based on extensive research into how such molecules interact with lipid bilayers. Alcohols are recognized as potent modulators of lipid bilayer properties. nih.gov The long C18 hydrocarbon tail of this compound would preferentially insert into the hydrophobic core of a lipid membrane, while the polar hydroxyl and amino groups would reside at the aqueous interface. nih.gov

This insertion disrupts the orderly packing of phospholipid acyl chains, leading to several measurable effects on the membrane. nih.govresearchgate.net Research on analogous long-chain alcohols demonstrates that their incorporation into a bilayer generally increases the membrane's surface area and fluidity while decreasing its thickness. nih.govnih.gov At lower concentrations, this can lead to a disordering of the lipid chains. researchgate.net Molecular dynamics simulations and experimental techniques like small-angle neutron diffraction on similar systems have shown that alcohols can alter the membrane-water interface, potentially affecting the amount of water absorbed into the bilayer structure. nih.gov A related surfactant, 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, has been noted for its ability to disrupt lipid bilayers, which can facilitate the uptake of other molecules into cells in research models.

The potency and specific effect of an alcohol on a membrane can vary with its chain length, a phenomenon known as the "cutoff effect," where increasing chain length does not perpetually increase the disruptive effect but may level off or even change its nature. nih.gov

Table 1: Effects of Long-Chain Alcohols on Lipid Bilayer Properties in Model Systems

| Property | Observed Effect | Methodology | References |

| Bilayer Thickness | Decrease | Small-Angle Neutron Diffraction (SAND), MD Simulations | nih.gov |

| Area per Lipid | Increase | SAND, MD Simulations | nih.gov |

| Acyl Chain Order | Decrease (Disordering) | MD Simulations, Calorimetry | researchgate.netnih.gov |

| Membrane Fluidity | Increase | Fluorescence Assays, Calorimetry | nih.govnih.gov |

| Water Permeation | Alteration of water absorption at the interface | SAND, MD Simulations | nih.gov |

Specific research detailing the protein-ligand binding dynamics of this compound is not prominent in the available scientific literature. The study of such interactions is critical, as they form the basis of molecular recognition and function in biological systems. nih.gov However, the methodologies to explore these dynamics are well-established in biophysical chemistry.

Should a protein target for this compound be identified, a variety of in vitro techniques could be employed to characterize the binding. nih.govdrughunter.com Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful, label-free approaches to provide a complete thermodynamic profile of binding interactions between a ligand and a protein or a membrane. nih.gov Nano-electrospray ionization mass spectrometry (nanoESI-MS) is another sophisticated technique used to determine binding affinities (dissociation constants, KD) for both strong and weak protein-ligand complexes. nih.gov Computational methods, such as molecular docking, can predict the preferred orientation and binding site of a ligand on a protein, providing valuable insights for further experimental validation. archivesofmedicalscience.com

Table 2: Potential Methodologies for Studying Protein-Ligand Interactions

| Methodology | Information Yielded | Application Context | References |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KA), enthalpy (ΔH), stoichiometry (n) | Characterizing thermodynamics of ligand binding to a protein in solution. | nih.gov |

| NanoESI Mass Spectrometry | Dissociation constant (KD), gas-phase stability | Measuring binding strengths, particularly for series of related inhibitors. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Identification of binding site, structural changes upon binding | Determining high-resolution structures of protein-ligand complexes. | drughunter.com |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the protein-ligand complex | Visualizing precise interactions at the atomic level. | drughunter.com |

| Computational Docking | Predicted binding mode, binding site, interaction energy | In-silico screening and hypothesis generation prior to wet-lab experiments. | archivesofmedicalscience.com |

Role in Engineered Biomaterials and Biocompatible Surfaces

The chemical properties of this compound make it suitable for use in the surface modification of biomaterials, where controlling the interface between a synthetic material and a biological environment is paramount for functionality in research applications.

In the field of tissue engineering research, scaffolds provide a three-dimensional framework to support cell growth and tissue formation. researchgate.netresearchgate.net The materials used for these scaffolds, often polymers like poly(L-lactic acid) (PLLA) or poly(lactic-co-glycolic acid) (PLGA), frequently require surface modification to enhance their performance. nih.govmdpi.com

Research has shown that octadecylamine (B50001) (ODA), a molecule structurally similar to this compound, can be grafted onto the surface of nanomaterials like multi-walled carbon nanotubes and cellulose (B213188) nanocrystals. mdpi.comresearchgate.net This modification serves to decrease the natural agglomeration of these nanomaterials and improve their dispersion within a hydrophobic polymer matrix, such as PLLA, to create advanced nanocomposites. mdpi.comresearchgate.net The long octadecyl chain imparts hydrophobicity, making the fillers more compatible with the polymer. mdpi.com By extension, this compound could be used in a similar fashion, with its ethanolamine (B43304) head group offering an additional site for chemical linkage or for modulating surface properties.

Coatings are also applied to scaffolds to introduce specific functionalities. researchgate.net For instance, bioactive molecules can be deposited onto a scaffold surface to promote cell attachment and differentiation. nih.gov The process can involve dissolving the coating agent in a solvent like ethanol (B145695), which is then applied to the scaffold. nih.govnih.gov The amphiphilic nature of this compound makes it a candidate for inclusion in such coating formulations to act as a surface-modifying agent or a linker molecule.

The success of a biomaterial in a research setting often depends on its surface properties, which dictate the initial interactions with proteins and cells in the culture medium. mdpi.com Surface characteristics like wettability (hydrophilicity/hydrophobicity) and charge are critical in determining which proteins adsorb to the surface, which in turn influences cell adhesion, proliferation, and behavior. mdpi.comacs.org

By incorporating molecules like this compound into the surface layer or coating of a biomaterial, these properties can be precisely tuned. The hydrophobic octadecyl chain would tend to lower surface energy, while the polar head group would interact with the aqueous environment. Studies have demonstrated that modifying scaffold surfaces with coatings, such as polydopamine, can significantly improve hydrophilicity and subsequently enhance osteoblast adhesion and proliferation. mdpi.com Similarly, modifying PLLA nanofibers with amino acids improves the hydrophilic properties of the material and supports better cell interaction. acs.org

Therefore, this compound could be utilized as a component in surface modification strategies to create controlled environments for cell culture studies, enabling researchers to investigate how systematic changes in surface chemistry affect cellular responses.

Table 3: Influence of Surface Modification on Cell-Material Interfaces in Research Scaffolds

| Biomaterial Scaffold | Surface Modification | Effect on Surface Property | Influence on Cell Behavior (In Vitro) | References |

| PLGA/β-TCP | Polydopamine (PDA) Coating | Increased hydrophilicity (wettability) | Promoted MC3T3-E1 osteoblast adhesion and proliferation. | mdpi.com |

| PLLA | Hydroxyapatite (HA) & Collagen Coating | Provided a suitable surface for cell attachment | Increased viable Saos-2 osteoblast-like cells and ALP activity. | nih.gov |

| PLLA Nanofibers | Amino Acid (Ser, Gly, Lys) Grafting | Improved hydrophilic properties | Aided in improving biocompatibility for cell interactions. | acs.org |

| Cellulose Nanocrystals | Octadecylamine (ODA) Grafting | Increased hydrophobicity | Improved compatibility and dispersion in PLA polymer matrix. | mdpi.com |

Environmental Occurrence, Fate, and Transport Research

Detection and Quantification in Environmental Matrices

The detection and quantification of 2-(Octadecylamino)ethanol in complex environmental samples present analytical challenges due to its physicochemical properties, including its long alkyl chain and the presence of a polar aminoethanol group. While specific methods for this compound are not widely documented, established analytical techniques for similar long-chain amines and alcohol ethoxylates provide a framework for its surveillance and monitoring.

Surveillance of environmental samples for this compound is not a routine practice, and as such, data on its occurrence in matrices like water, soil, and sediment are scarce. However, the analytical approaches used for other cationic and non-ionic surfactants are relevant. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are powerful tools for the detection of such compounds at trace levels. Sample preparation for complex matrices often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances nih.gov. For instance, methodologies developed for alkylamine ethoxylates in water samples have utilized SPE followed by LC-MS, achieving low detection limits nih.gov. Given the structural similarities, these methods could likely be adapted for the surveillance of this compound.

The development of robust analytical methods is crucial for effective environmental monitoring of this compound. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed for the analysis of amines and alcohols. For non-volatile compounds like this compound, LC is generally preferred. To enhance sensitivity and selectivity, derivatization of the amine and hydroxyl groups can be employed.

A review of analytical methods for alkanolamines in environmental studies highlights the use of both GC and LC with various detectors copernicus.org. For trace-level analysis, mass spectrometry is the detector of choice. Positive-ion electrospray ionization mass spectrometry (ESI-MS) has proven useful for confirming the presence of alkanolamines and their transformation products in environmental samples copernicus.org.

Table 1: Potential Analytical Techniques for this compound Monitoring

| Analytical Technique | Sample Preparation | Detection Method | Key Considerations |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry | High sensitivity and selectivity; suitable for complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization, Liquid-Liquid Extraction (LLE) | Mass Spectrometry | Requires derivatization to increase volatility; potential for thermal degradation. |

Environmental Degradation Pathways and Mechanisms

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Both abiotic and biotic transformations can contribute to its breakdown.

Abiotic degradation pathways for this compound have not been extensively studied. However, based on its chemical structure, some predictions can be made. The secondary amine linkage is generally stable to hydrolysis under typical environmental pH conditions. The ether linkage present in some related surfactants is also relatively resistant to hydrolysis.

Photolysis, or degradation by sunlight, could be a potential transformation pathway, particularly in surface waters. The rate of photolysis would depend on the absorption of light by the molecule and the presence of photosensitizing agents in the water. Studies on the OH-initiated degradation of 2-aminoethanol suggest that atmospheric degradation can occur, but this is more relevant for volatile compounds copernicus.org. For a large molecule like this compound, volatilization is expected to be low.

Biodegradation is expected to be a significant removal mechanism for this compound in the environment. Studies on related compounds provide strong evidence for this. Monoethanolamine has been shown to be biodegradable under both aerobic and anaerobic conditions in soil researchgate.net. Similarly, diethanolamine and related compounds have been found to be degradable by microorganisms isolated from industrial and domestic waste nih.gov.

The long octadecyl chain of this compound is a fatty alkyl chain, and such structures are generally susceptible to microbial degradation through pathways like beta-oxidation. A study on octadecylamine (B50001) indicated that it is readily biodegradable, with 70% degradation observed over 28 days in an aerobic biodegradability test nih.gov. This suggests that the alkyl chain of this compound would also be readily biodegraded. The ethanolamine (B43304) head group is also expected to be mineralized by microorganisms.

Theoretical and Computational Studies on 2 Octadecylamino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules like 2-(octadecylamino)ethanol. plos.org These methods can predict electronic structure, which in turn governs the molecule's reactivity and interactions.

Prediction of pKa Values and Acid-Base Behavior

The acid dissociation constant (pKa) is a critical parameter that influences the charge state and, consequently, the behavior of this compound in different environments. optibrium.com The amino group in the molecule can be protonated, and the hydroxyl group can be deprotonated. Predicting the pKa values for these functional groups is essential for understanding its acid-base chemistry.

Quantum mechanical methods, such as those based on density functional theory (DFT), can be employed to calculate the free energy of protonation and deprotonation reactions, which is directly related to the pKa. mdpi.com These calculations often involve modeling the molecule in a solvent continuum to account for the significant effect of the surrounding medium on the stability of the charged species. mdpi.com For secondary amines, like this compound, semi-empirical methods such as PM6 have been used to predict pKa values with reasonable accuracy, although they can sometimes underestimate the pKa of secondary aliphatic amines. peerj.com The accuracy of these predictions can be improved by using isodesmic reactions, where the pKa of the target molecule is calculated relative to a reference molecule with a known pKa. peerj.com

Table 1: Predicted pKa Values for Functional Groups in this compound This table is illustrative and based on general knowledge of similar compounds. Actual calculated values would require specific computational studies.

| Functional Group | Predicted pKa Range | Dominant Species at pH 7 |

|---|---|---|

| Amino Group (-NH-) | 9.5 - 11.0 | Protonated (-NH2+-) |

| Hydroxyl Group (-OH) | 15.0 - 17.0 | Neutral (-OH) |

Analysis of Reaction Energetics and Transition States

Quantum chemical calculations can be used to model the energetics of reactions involving this compound. For instance, the reaction of octadecylamine (B50001) with ethylene (B1197577) oxide to form this compound can be studied to understand the reaction mechanism and identify the transition state. By calculating the energies of the reactants, products, and transition state, the activation energy and reaction enthalpy can be determined. This information is valuable for optimizing reaction conditions to improve yield and minimize byproducts.

Molecular Dynamics Simulations for Conformational and Intermolecular Studies

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, considering its flexibility and interactions with other molecules. nih.gov

Modeling of Solution-Phase Behavior

In solution, particularly in aqueous environments, the amphiphilic nature of this compound—with its long hydrophobic octadecyl tail and hydrophilic amino-ethanol headgroup—drives its self-assembly into structures like micelles. MD simulations can model this process, showing how individual molecules aggregate to minimize the contact between the hydrophobic tails and water. These simulations can provide details on the size and shape of the resulting micelles and the conformation of the molecules within them.

Simulation of Interfacial Adsorption Phenomena

The surfactant properties of this compound are due to its tendency to adsorb at interfaces, such as the air-water or oil-water interface. ontosight.ai MD simulations can be used to study this phenomenon in detail. researchgate.net By simulating a system with an interface, one can observe how this compound molecules orient themselves, with the hydrophilic headgroups in the aqueous phase and the hydrophobic tails extending into the non-aqueous phase or air. ed.ac.uk These simulations can quantify the reduction in interfacial tension and provide insights into the structure and dynamics of the adsorbed monolayer. ed.ac.uk

Table 2: Parameters from Molecular Dynamics Simulations of this compound at an Air-Water Interface This table presents hypothetical data that would be obtained from MD simulations.

| Simulation Parameter | Typical Value/Observation |

|---|---|

| Area per Molecule | 25 - 40 Ų |

| Tilt Angle of Alkyl Chain | 20 - 35 degrees from interface normal |

| Order Parameter of Alkyl Chain | Decreases from headgroup to tail |

| Interfacial Tension Reduction | Significant reduction compared to pure water |

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly quantitative structure-activity relationship (QSAR) studies, can be used to correlate the chemical structure of this compound and related compounds with their observed activities. researchgate.net While direct QSAR studies on this compound are not widely published, the principles of QSAR can be applied to understand how modifications to its structure would affect its properties.

For example, by systematically changing the length of the alkyl chain or modifying the headgroup and then calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), one could build a QSAR model to predict a specific activity, such as its emulsifying efficiency or its potential biological activity. ontosight.airesearchgate.net This approach is valuable for designing new molecules with enhanced or specific properties. The electronic properties of a compound are often correlated with its biological activity. researchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of 2-(octadecylamino)ethanol is undergoing a transformation, driven by the principles of green chemistry to enhance sustainability and reduce environmental impact. rroij.comscispace.com Traditional synthetic routes are being re-evaluated to minimize hazardous substances and improve energy efficiency.

A key area of development is the move towards greener reaction conditions. This includes the exploration of alternative, less toxic solvents and the use of catalytic amounts of reagents to reduce waste. imist.magarph.co.uk For instance, the use of anhydrous ethanol (B145695) or toluene (B28343) as a solvent in the synthesis of related compounds helps to minimize the hydrolysis of reactants. Research is also focused on optimizing reaction parameters, such as temperature, to balance reaction rates with the formation of unwanted side products.

The core tenets of green chemistry, such as atom economy and the reduction of derivatives, are central to these new methodologies. scispace.comacs.org The goal is to design synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org This approach not only benefits the environment but also offers economic advantages through more efficient processes. rroij.com

Exploration of Advanced Functional Materials and Smart Systems Applications

The distinct molecular structure of this compound, featuring both a hydrophilic head and a long hydrophobic tail, makes it a prime candidate for the development of advanced functional materials and smart systems. ontosight.ai These materials are designed to respond to external stimuli, opening up a wide range of potential applications.

Researchers are investigating the use of this compound and similar long-chain compounds in the creation of "smart" surfaces that can switch their properties, such as wettability, in response to environmental changes like pH or temperature. acs.org This could lead to applications in areas like self-cleaning coatings and controlled drug delivery. The self-assembly of such molecules into intricate nanostructures is a key area of study, with the potential to create materials with novel optical, electronic, and catalytic properties. acs.org

The integration of these molecules into textiles is another promising avenue, with the potential to create "smart textiles" with conductive or responsive properties. core.ac.uk These could be used in wearable technology, for example. The development of such advanced materials often involves leveraging the principles of bistability, where a material can exist in two stable states, allowing for the creation of actuators and sensors. researchgate.net

Interdisciplinary Research Synergies across Chemistry, Materials Science, and Environmental Science

The future of this compound research lies in the powerful synergies between chemistry, materials science, and environmental science. tuni.fi This interdisciplinary approach is crucial for addressing complex challenges and unlocking the full potential of this versatile compound.

From a materials science perspective, the focus is on harnessing the unique properties of this compound to create novel materials with tailored functionalities. tuni.fi This involves understanding how the molecular structure influences macroscopic properties and how to control the assembly of these molecules into desired architectures. acs.org

Environmental science plays a critical role in evaluating the lifecycle of these new materials and ensuring their sustainability. tuni.firesearchgate.net This includes studying their biodegradability and potential environmental impact. researchgate.net For example, research into the use of ethanol as a biofuel highlights the importance of considering the entire production process, from raw material sourcing to final application, to ensure a net environmental benefit. researchgate.netieabioenergy.comissues.org The collaboration between these fields is essential for designing next-generation materials that are not only high-performing but also environmentally responsible. chronoshub.iodukekunshan.edu.cn

Computational Design and Optimization for Tailored Properties and Applications

Computational modeling and design are becoming indispensable tools for accelerating the discovery and optimization of molecules like this compound for specific applications. anl.govuni.lu These in silico methods allow researchers to predict and understand the behavior of molecules with a high degree of accuracy, reducing the need for time-consuming and expensive laboratory experiments. aloki.hu

Techniques such as topology optimization and multi-property optimization are being used to design materials with specific, tailored properties. umich.edu For instance, computational models can predict how changes in the molecular structure of this compound will affect its surfactant properties or its ability to self-assemble. This "freedom of design" approach allows for the rational, in silico design of molecules with targeted quantum-mechanical properties. uni.lu